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molecular formula C8H8O4 B023981 2',4',6'-Trihydroxyacetophenone CAS No. 480-66-0

2',4',6'-Trihydroxyacetophenone

Cat. No. B023981
M. Wt: 168.15 g/mol
InChI Key: XLEYFDVVXLMULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993556B2

Procedure details

To a stirred solution of dimethoxymethane (66 mL, 745 mmol) and zinc bromide (0.5 g) in DCM (580 mL) was added drop wise acetyl chloride (53 mL, 745 mmol) during half an hour maintaining the temperature under 20° C. After stirring 3 hours at room temperature, the solution was diluted with DCM (1200 mL), then cooled at 5° C. before the portion wise addition of 1-(2,4,6-trihydroxyphenyl)ethanone (phloroacetophenone) (50 g, 208 mmol) followed by the drop wise addition of DIPEA (208 mL, 1.19 mol). The resulting cloudy solution was stirred overnight, and then was washed with a NH4Cl saturated solution followed by washing with 10% citric acid solution. After drying over Na2SO4, the solvent was removed and the residue (78 g) nearly pure was used for the next step.
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step One
Name
Quantity
580 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
208 mL
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][O:4][CH3:5].[C:6](Cl)(=[O:8])C.[OH:10][C:11]1[CH:16]=C(O)[CH:14]=[C:13]([OH:18])[C:12]=1[C:19](=[O:21])[CH3:20].[CH3:22]CN(C(C)C)C(C)C>C(Cl)Cl.[Br-].[Zn+2].[Br-]>[OH:18][C:13]1[CH:14]=[C:1]([O:2][CH2:3][O:4][CH3:5])[CH:16]=[C:11]([O:10][CH2:22][O:8][CH3:6])[C:12]=1[C:19](=[O:21])[CH3:20] |f:5.6.7|

Inputs

Step One
Name
Quantity
66 mL
Type
reactant
Smiles
COCOC
Name
Quantity
53 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
580 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
OC1=C(C(=CC(=C1)O)O)C(C)=O
Step Three
Name
Quantity
208 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
1200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting cloudy solution was stirred overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
was washed with a NH4Cl saturated solution
WASH
Type
WASH
Details
by washing with 10% citric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
OC1=C(C(=CC(=C1)OCOC)OCOC)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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